molecular formula C6H9NO5 B1670830 DMOG CAS No. 89464-63-1

DMOG

Número de catálogo: B1670830
Número CAS: 89464-63-1
Peso molecular: 175.14 g/mol
Clave InChI: BNJOZDZCRHCODO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimetiloxalilglicina (DMOG) es un inhibidor competitivo de las proteínas que contienen dominio de prolil hidroxilasa (PHD) y las prolil hidroxilasas de factor inducible por hipoxia (HIF-PH) que atraviesa las membranas celulares. Es un análogo del α-cetoglutarato y es conocido por su capacidad de estabilizar y acumular el factor inducible por hipoxia-1α (HIF-1α) in vitro e in vivo . This compound se utiliza ampliamente en la investigación científica debido a su función en la imitación de la hipoxia y la regulación de diversos procesos celulares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DMOG se puede sintetizar mediante la esterificación del cloruro de oxalilo con dimetilamina, seguida de la hidrólisis para producir dimetiloxalilglicina. La reacción suele implicar el uso de disolventes como el diclorometano y catalizadores como la trietilamina para facilitar el proceso de esterificación .

Métodos de producción industrial

La producción industrial de this compound implica rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo implica múltiples etapas de purificación, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

DMOG principalmente experimenta reacciones relacionadas con su función como agente mimético de la hipoxia. Puede participar en reacciones de oxidación y reducción, particularmente las que implican la estabilización de HIF-1α .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que implican this compound incluyen α-cetoglutarato, inhibidores de la prolil hidroxilasa y varios disolventes como el dimetilsulfóxido (DMSO) y el agua. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar una actividad óptima .

Principales productos formados

Los principales productos formados a partir de reacciones que implican this compound suelen estar relacionados con la estabilización de HIF-1α y la activación posterior de las vías de señalización descendentes. Esto incluye la regulación al alza de los genes implicados en la angiogénesis, el metabolismo y la supervivencia celular .

Aplicaciones Científicas De Investigación

Regenerative Medicine

Angiogenesis Enhancement
DMOG has been shown to significantly enhance angiogenic activity in stem cells. In studies involving human induced pluripotent stem cell-derived mesenchymal stem cells (hiPSC-MSCs), this compound treatment resulted in increased expression of vascular endothelial growth factor (VEGF) and other angiogenic factors through the activation of HIF-1α. This was demonstrated in a rat model with critical-sized calvarial defects, where this compound-treated hiPSC-MSCs improved bone regeneration and angiogenesis .

Bone Regeneration
Research indicates that this compound can mitigate bone loss and promote healing in conditions such as osteonecrosis and osteoporosis. In ovariectomized rats, this compound administration led to improved bone turnover rates and density, suggesting its potential as a therapeutic agent for post-menopausal osteoporosis .

Oncology

Tumor Microenvironment Modulation
this compound's ability to inhibit prolyl hydroxylases allows it to alter the tumor microenvironment by enhancing oxygen availability and reducing hypoxic stress. In murine models of colitis and cancer, this compound treatment improved oxygen levels in inflamed tissues, potentially enhancing the efficacy of concurrent therapies . Furthermore, combined treatments with this compound and glycolysis inhibitors have shown promise in making cancer cells more susceptible to therapeutic interventions .

Metabolic Reprogramming
this compound has been identified as a modulator of cellular metabolism in cancer cells. It inhibits oxidative phosphorylation while promoting glycolytic ATP production, thereby reprogramming energy metabolism. This metabolic shift can be exploited to enhance the effectiveness of cancer treatments by targeting metabolic vulnerabilities .

Wound Healing

Enhanced Healing Properties
Recent studies have explored the application of this compound in wound healing contexts. When delivered via nanofiber technology or silica nanoparticles, this compound demonstrated improved cell attachment and migration capabilities, which are crucial for effective wound healing processes . This suggests that this compound could be integrated into advanced wound dressings to enhance recovery outcomes.

Immunology

Inflammation Reduction
In models of skin inflammation, this compound has been shown to downregulate thymic stromal lymphopoietin (TSLP) and reactive oxygen species (ROS) production through HIF pathway modulation. This effect indicates its potential utility in treating inflammatory skin diseases by mitigating inflammatory responses .

Data Summary Table

Application AreaMechanism of ActionKey FindingsReferences
Regenerative MedicineHIF-1α StabilizationEnhanced angiogenesis in stem cells; improved bone regeneration ,
OncologyMetabolic ReprogrammingInhibition of oxidative phosphorylation; enhanced treatment susceptibility
Wound HealingEnhanced cell migrationImproved healing with this compound-loaded nanofibers
ImmunologyInhibition of inflammatory pathwaysReduced skin inflammation via HIF modulation

Case Studies

  • Angiogenesis in Bone Regeneration : A study demonstrated that this compound-treated hiPSC-MSCs significantly enhanced bone regeneration in a rat calvarial defect model by promoting angiogenesis through HIF-1α activation .
  • Cancer Metabolism : In vitro experiments revealed that this compound treatment led to a decrease in oxygen consumption in cancer cells while increasing their vulnerability to glycolytic inhibitors, suggesting a novel approach for cancer therapy .
  • Wound Healing Technology : Research on this compound-loaded silica nanoparticles showed promising results in enhancing fibroblast migration and attachment, indicating its potential role in advanced wound care solutions .

Comparación Con Compuestos Similares

Actividad Biológica

Dimethyloxalylglycine (DMOG) is a well-studied compound known for its ability to inhibit prolyl hydroxylases (PHDs), thereby stabilizing hypoxia-inducible factors (HIFs). This property allows this compound to mimic hypoxic conditions, making it a valuable tool in various biological and therapeutic studies, particularly in cancer research, angiogenesis, and inflammation. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound functions primarily as a pan-hydroxylase inhibitor. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and subsequent transcriptional activation of target genes involved in angiogenesis, metabolism, and cell survival. This mimicking of hypoxia has significant implications for understanding cellular responses in both pathological and physiological contexts.

Key Pathways Affected by this compound

  • HIF Pathway : Stabilization of HIF-1α enhances the expression of genes involved in angiogenesis (e.g., VEGF), glycolysis, and cell survival.
  • NF-κB Pathway : this compound has been shown to downregulate NF-κB activity in certain immune cells, influencing inflammation and apoptosis.

1. Cancer Cell Migration and Invasiveness

A study demonstrated that this compound treatment significantly increased HIF-1α levels in HCT116 colon cancer cells, promoting cell migration and invasiveness. The research highlighted that this compound-induced hypoxia could serve as a reliable model for studying cancer cell behavior under low oxygen conditions .

2. Angiogenic Activity

This compound has been shown to enhance the angiogenic activity of bone marrow stromal cells (BMSCs) and adipose-derived stem cells (ADSCs). This effect is mediated through increased expression of angiogenic factors such as VEGF and IL-6, suggesting potential therapeutic applications in tissue regeneration and repair .

3. Inflammation and Cell Death

Research indicated that this compound selectively induces apoptosis in human monocytes by downregulating the anti-apoptotic protein cIAP1. This selective induction of cell death may provide insights into therapeutic strategies for inflammatory diseases .

Case Study 1: this compound in Cancer Research

In a controlled study involving colon cancer cells, researchers utilized this compound to create a hypoxic environment. The results indicated that this compound not only increased HIF-1α levels but also activated downstream targets associated with tumor progression. This model was instrumental in identifying new therapeutic targets for cancer treatment.

Case Study 2: this compound in Stem Cell Research

Another study explored the effects of this compound on ADSCs. The findings revealed that this compound treatment led to enhanced proliferation and differentiation capabilities of these stem cells under normoxic conditions, highlighting its potential use in regenerative medicine .

Data Summary

Study Focus Findings Implications
Cancer Cell MigrationIncreased HIF-1α levels; enhanced migrationPotential therapeutic targets for cancer treatment
Angiogenic ActivityEnhanced VEGF and IL-6 expression in BMSCs/ADSCsApplications in tissue regeneration
InflammationInduction of apoptosis via cIAP1 downregulationInsights into inflammatory disease therapies

Propiedades

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOZDZCRHCODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339961
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-63-1
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89464-63-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMOG
Reactant of Route 2
Reactant of Route 2
DMOG
Reactant of Route 3
Reactant of Route 3
DMOG
Reactant of Route 4
Reactant of Route 4
DMOG
Reactant of Route 5
Reactant of Route 5
DMOG
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DMOG
Customer
Q & A

Q1: What is the primary target of Dimethyloxaloylglycine and how does it interact with it?

A1: Dimethyloxaloylglycine primarily targets the family of prolyl hydroxylase domain-containing proteins (PHDs). [] These enzymes are responsible for hydroxylating the alpha subunit of hypoxia-inducible factors (HIFs), ultimately leading to their degradation under normoxic conditions. Dimethyloxaloylglycine competitively inhibits PHDs by mimicking their natural substrate, 2-oxoglutarate, thereby stabilizing HIFs and mimicking a hypoxic response. [, ]

Q2: What are the downstream consequences of Dimethyloxaloylglycine-mediated PHD inhibition?

A2: Inhibition of PHDs by Dimethyloxaloylglycine leads to the stabilization and activation of HIFs, particularly HIF-1α and HIF-2α. [, , ] This activation triggers the transcription of numerous genes involved in crucial cellular processes, including:

  • Angiogenesis: VEGF, Flt-1, KDR/Flk-1 [, ]
  • Glycolysis: Glucose transporter 1 (GLUT-1), Phosphoglycerate Kinase 1 [, ]
  • Erythropoiesis: Erythropoietin (EPO) [, ]
  • Cell proliferation and survival: [, ]

Q3: Dimethyloxaloylglycine induces a hypoxic response. What are the potential benefits of this in a therapeutic context?

A3: Inducing a hypoxic response with Dimethyloxaloylglycine can be beneficial in situations where enhancing these processes is desired, such as:

  • Tissue regeneration: Promoting angiogenesis and cell survival in ischemic tissues [, , , ]
  • Anemia treatment: Increasing EPO production for red blood cell synthesis [, ]
  • Cancer therapy: Modulating tumor microenvironment and response to treatment [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.